molecular formula C6H2F5NO2S B6146324 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid CAS No. 1694568-68-7

2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid

Cat. No.: B6146324
CAS No.: 1694568-68-7
M. Wt: 247.1
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Description

2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid is a fluorinated organic compound with a unique structure that includes both difluoro and trifluoromethyl groups attached to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid typically involves the introduction of fluorine atoms into the molecular structure. One common method is the reaction of a thiazole derivative with difluoroacetic acid under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The compound can modulate various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid is unique due to its specific substitution pattern and the presence of both difluoro and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1694568-68-7

Molecular Formula

C6H2F5NO2S

Molecular Weight

247.1

Purity

95

Origin of Product

United States

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